molecular formula C₄CeF₁₂O₁₂S₄ B047851 Cerium(IV) trifluoromethanesulfonate CAS No. 107792-63-2

Cerium(IV) trifluoromethanesulfonate

Cat. No.: B047851
CAS No.: 107792-63-2
M. Wt: 736.4 g/mol
InChI Key: BYAJTISDHIASIP-UHFFFAOYSA-J
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Description

Cerium(IV) trifluoromethanesulfonate is an inorganic compound with the chemical formula Ce(CF3SO3)4. It is a white solid that is highly soluble in water and is known for its strong oxidizing properties. This compound is widely used in organic synthesis as a catalyst and an oxidizing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium(IV) trifluoromethanesulfonate can be synthesized by reacting cerium(IV) carbonate with trifluoromethanesulfonic acid. The reaction typically occurs at room temperature and must be conducted under an inert atmosphere to prevent the compound from reacting with moisture and oxygen .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified and packaged under an inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Cerium(IV) trifluoromethanesulfonate is primarily known for its role as a strong oxidizing agent. It is involved in various types of reactions, including:

Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as trifluoromethanesulfonic acid and cerium(IV) carbonate. The reactions are typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions .

Major Products: The major products formed from these reactions include aryl aldehydes, aryl ketones, and deprotected alcohols .

Comparison with Similar Compounds

  • Cerium(IV) sulfate
  • Cerium(IV) oxide
  • Cerium(IV) fluoride
  • Cerium(IV) nitrate

Comparison: Cerium(IV) trifluoromethanesulfonate is unique among these compounds due to its high solubility in water and its strong oxidizing ability. Unlike cerium(IV) sulfate and cerium(IV) oxide, which are less soluble, this compound can be used in aqueous solutions, making it more versatile in various chemical reactions .

Biological Activity

Cerium(IV) trifluoromethanesulfonate, also known as cerium triflate, is a compound of significant interest in both chemical and biological research due to its unique properties and diverse applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound (C4CeF12O12S4) is a strong oxidizing agent, primarily utilized in organic synthesis and catalysis. It is synthesized through the reaction of cerium(IV) carbonate with trifluoromethanesulfonic acid, resulting in a stable compound that exhibits robust oxidizing capabilities .

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have indicated that cerium compounds can exhibit antibacterial properties. For instance, cerium(IV) triflate has been shown to catalyze reactions that lead to the formation of biologically active compounds with potential antimicrobial effects .
  • Oxidative Stress Modulation : As a powerful oxidizing agent, this compound may influence oxidative stress pathways in biological systems. This modulation could have implications for diseases characterized by oxidative damage.
  • Catalytic Applications in Biological Systems : The compound has been used as a catalyst in various reactions that produce biologically relevant molecules, potentially enhancing the efficiency of synthesis processes in pharmaceutical applications .

The biological activity of this compound can be attributed to its ability to facilitate oxidation-reduction reactions. This property allows it to interact with various biological substrates, leading to:

  • Selective Oxidation : The compound can selectively oxidize sulfides to sulfoxides, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
  • Formation of Reactive Oxygen Species (ROS) : By generating ROS, this compound may impact cellular signaling pathways and induce apoptosis in certain cancer cell lines .

Case Study 1: Antimicrobial Properties

A study demonstrated the effectiveness of cerium(IV) triflate in synthesizing compounds with antimicrobial properties. The research highlighted its potential use in developing new antibiotics by modifying existing structures through oxidative reactions facilitated by the triflate .

Case Study 2: Oxidative Stress and Cancer

Research focusing on the role of cerium compounds in cancer therapy showed that this compound could induce oxidative stress in cancer cells, leading to increased apoptosis rates. This finding suggests its potential application as an adjunct therapy in cancer treatment.

Comparative Data Table

The following table summarizes the biological activities and applications of this compound compared to other cerium compounds:

CompoundBiological ActivityApplication Area
This compoundAntimicrobial, oxidative stress modulationOrganic synthesis, catalysis
Cerium(III) NitrateAntioxidant propertiesPotential neuroprotective agent
Cerium OxideAnti-inflammatoryDrug delivery systems

Properties

IUPAC Name

cerium(4+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAJTISDHIASIP-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CeF12O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432135
Record name Cerium(IV) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107792-63-2
Record name Cerium(IV) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cerium(IV) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium(IV) trifluoromethanesulfonate
Reactant of Route 2
Cerium(IV) trifluoromethanesulfonate
Reactant of Route 3
Cerium(IV) trifluoromethanesulfonate

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